molecular formula C16H25N3O4 B7110183 N-[[1-(2-methoxyethyl)-2,4-dioxopyrimidin-5-yl]methyl]-2,2,3,3-tetramethylcyclopropane-1-carboxamide

N-[[1-(2-methoxyethyl)-2,4-dioxopyrimidin-5-yl]methyl]-2,2,3,3-tetramethylcyclopropane-1-carboxamide

Cat. No.: B7110183
M. Wt: 323.39 g/mol
InChI Key: VHNWJVNUTVILHD-UHFFFAOYSA-N
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Description

N-[[1-(2-methoxyethyl)-2,4-dioxopyrimidin-5-yl]methyl]-2,2,3,3-tetramethylcyclopropane-1-carboxamide is a complex organic compound with a unique structure that combines a pyrimidine ring with a cyclopropane carboxamide moiety

Properties

IUPAC Name

N-[[1-(2-methoxyethyl)-2,4-dioxopyrimidin-5-yl]methyl]-2,2,3,3-tetramethylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4/c1-15(2)11(16(15,3)4)13(21)17-8-10-9-19(6-7-23-5)14(22)18-12(10)20/h9,11H,6-8H2,1-5H3,(H,17,21)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNWJVNUTVILHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(C)C)C(=O)NCC2=CN(C(=O)NC2=O)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(2-methoxyethyl)-2,4-dioxopyrimidin-5-yl]methyl]-2,2,3,3-tetramethylcyclopropane-1-carboxamide typically involves multiple steps. One common route starts with the preparation of the pyrimidine ring, followed by the introduction of the 2-methoxyethyl group. The cyclopropane carboxamide moiety is then attached through a series of reactions involving cyclopropanation and amidation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of high-pressure reactors for cyclopropanation and advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(2-methoxyethyl)-2,4-dioxopyrimidin-5-yl]methyl]-2,2,3,3-tetramethylcyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce a new functional group such as an alkyl or aryl group.

Scientific Research Applications

N-[[1-(2-methoxyethyl)-2,4-dioxopyrimidin-5-yl]methyl]-2,2,3,3-tetramethylcyclopropane-1-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.

    Industry: It may be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[[1-(2-methoxyethyl)-2,4-dioxopyrimidin-5-yl]methyl]-2,2,3,3-tetramethylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[[1-(2-methoxyethyl)-2,4-dioxopyrimidin-5-yl]methyl]-2,2,3,3-tetramethylcyclopropane-1-carboxamide: shares similarities with other pyrimidine derivatives and cyclopropane carboxamides.

    2-methoxyethyl derivatives: These compounds often exhibit similar reactivity and can be used in similar applications.

Uniqueness

What sets this compound apart is its combination of a pyrimidine ring with a cyclopropane carboxamide moiety. This unique structure may confer specific properties, such as enhanced stability or reactivity, making it valuable for various applications.

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